molecular formula C9H9NO B592578 2-(Aziridin-1-yl)benzaldehyde CAS No. 1738-09-6

2-(Aziridin-1-yl)benzaldehyde

Cat. No.: B592578
CAS No.: 1738-09-6
M. Wt: 147.177
InChI Key: PREMRKDDFZIXQA-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)benzaldehyde is an organic compound that features an aziridine ring attached to a benzaldehyde moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The presence of the benzaldehyde group adds further reactivity, making this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)benzaldehyde typically involves the reaction of aziridine with benzaldehyde under controlled conditions. One common method is the nucleophilic addition of aziridine to benzaldehyde, followed by cyclization to form the aziridine ring. This reaction often requires a base such as triethylamine and is carried out in a solvent like acetonitrile .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-energy electrophilic nitrogen reagents or nitrene precursors. These reagents facilitate the aziridination of alkenes, which is a key step in the synthesis of aziridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(Aziridin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)benzaldehyde involves the reactivity of the aziridine ring and the aldehyde group. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Aziridin-1-yl)benzaldehyde is unique due to the combination of the highly reactive aziridine ring and the aldehyde group. This dual reactivity makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-(aziridin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-8-3-1-2-4-9(8)10-5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREMRKDDFZIXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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